molecular formula C18H17FIN3O2 B11560270 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11560270
M. Wt: 453.2 g/mol
InChI Key: FFIOHLQDPABXDY-SRZZPIQSSA-N
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Description

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide is a complex organic compound characterized by the presence of fluorine, iodine, and hydrazinyl functional groups

Preparation Methods

The synthesis of 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the hydrazone: This involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Amidation: The final step involves the reaction of the iodinated intermediate with 4-oxobutanoyl chloride to form the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine and fluorine positions, using reagents such as sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: It may be used as a precursor in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl and fluorobenzylidene groups are key to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the biological context.

Comparison with Similar Compounds

Similar compounds to 4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide include:

    4-[(2E)-2-(4-fluorobenzylidene)hydrazino]-N-(2-iodophenyl)-4-oxobutanamide: This compound differs in the position of the fluorine and iodine atoms, which can affect its reactivity and biological activity.

    4-[(2E)-2-(2-fluorobenzylidene)hydrazino]benzenesulfonic acid: The presence of a sulfonic acid group instead of the oxobutanamide group results in different chemical properties and applications.

Properties

Molecular Formula

C18H17FIN3O2

Molecular Weight

453.2 g/mol

IUPAC Name

N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H17FIN3O2/c1-12-10-14(20)6-7-16(12)22-17(24)8-9-18(25)23-21-11-13-4-2-3-5-15(13)19/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+

InChI Key

FFIOHLQDPABXDY-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=CC=C2F

Origin of Product

United States

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